molecular formula C7H10N2O3 B2820372 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide CAS No. 1638535-29-1

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B2820372
CAS No.: 1638535-29-1
M. Wt: 170.168
InChI Key: PZSDUXDGKPFBGQ-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a hydroxymethyl group, a dimethylated nitrogen, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents are employed for substitution reactions.

Major Products Formed

    Oxidation: 5-(carboxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with different functional groups.

Scientific Research Applications

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)furfural: A related compound with a furan ring instead of an oxazole ring.

    5-(chloromethyl)furfural: A halogenated derivative of 5-(hydroxymethyl)furfural.

    5-(ethoxymethyl)furfural: An ether derivative of 5-(hydroxymethyl)furfural.

Uniqueness

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring structure, which imparts different chemical and biological properties compared to its furan-based analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSDUXDGKPFBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NOC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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